molecular formula C9H16O B2406659 3-Methyloct-7-en-2-one CAS No. 3664-61-7

3-Methyloct-7-en-2-one

Cat. No. B2406659
CAS RN: 3664-61-7
M. Wt: 140.226
InChI Key: GYNMERYDVPDNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloct-7-en-2-one is a chemical compound with the CAS Number: 3664-61-7 . It has a molecular weight of 140.23 and its IUPAC name is 3-methyl-7-octen-2-one .


Molecular Structure Analysis

The molecular formula of 3-Methyloct-7-en-2-one is C9H16O . Its structure includes a double bond, which contributes to its unique chemical properties .


Physical And Chemical Properties Analysis

3-Methyloct-7-en-2-one is a liquid at room temperature . It has a density of 0.8±0.1 g/cm3, a boiling point of 195.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It also has a molar refractivity of 43.8±0.3 cm3 .

Scientific Research Applications

Synthesis of α,β-Unsaturated Ketones

3-Methyloct-7-en-2-one has applications in the synthesis of α,β-unsaturated ketones, which are important in various chemical syntheses. For instance, Grayson and Tuite (1986) demonstrated the use of β-oxo acids to react with aliphatic aldehydes, resulting in the efficient synthesis of α,β-unsaturated methyl ketones, including (E)-7-methyloct-4-en-3-one (Grayson & Tuite, 1986).

Stereoselective Construction of Complex Molecules

The compound is also used in the stereoselective construction of complex molecules. Ohkubo et al. (2006) demonstrated the use of 3-methyloct-2-en-7-yn-1-ol derivatives in Ti(II)-mediated cyclization to produce complex molecular structures, showcasing the versatility of 3-methyloct-7-en-2-one derivatives in organic synthesis (Ohkubo et al., 2006).

Epoxidation Studies

Ramos, Derouet, and Visconte (2003) explored the epoxidation of 4-methyloct-4-ene, a model compound for 1,4-polyisoprene, using performic acid. This study, while not directly involving 3-Methyloct-7-en-2-one, reflects the interest in similar methylated octene compounds in chemical reactions and product characterizations (Ramos, Derouet, & Visconte, 2003).

Investigation of Methylcobalt(III) Compounds

In inorganic chemistry, the investigation of methylcobalt(III) compounds, as conducted by Kofod, Harris, and Larsen (1997), involves understanding the interactions and structural characteristics of compounds like 3-Methyloct-7-en-2-one. This research contributes to a deeper understanding of coordination compounds in chemistry (Kofod, Harris, & Larsen, 1997).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statement H319 indicates that it causes serious eye irritation .

properties

IUPAC Name

3-methyloct-7-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNMERYDVPDNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyloct-7-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.